4,7-Dimethylisoindolin-1-one

Lipophilicity Drug-likeness Scaffold optimization

4,7-Dimethylisoindolin-1-one is a bicyclic heterocyclic compound featuring a fused benzene and pyrrolidinone ring system with methyl substituents at the 4- and 7-positions. It belongs to the isoindolin-1-one class, which is widely recognized as a privileged scaffold in medicinal chemistry due to its synthetic accessibility and ability to engage diverse biological targets.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 110568-66-6
Cat. No. B021625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dimethylisoindolin-1-one
CAS110568-66-6
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=C2CNC(=O)C2=C(C=C1)C
InChIInChI=1S/C10H11NO/c1-6-3-4-7(2)9-8(6)5-11-10(9)12/h3-4H,5H2,1-2H3,(H,11,12)
InChIKeyGDOZTHQBMVYIOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dimethylisoindolin-1-one (CAS 110568-66-6): Core Heterocyclic Scaffold for Drug Discovery


4,7-Dimethylisoindolin-1-one is a bicyclic heterocyclic compound featuring a fused benzene and pyrrolidinone ring system with methyl substituents at the 4- and 7-positions . It belongs to the isoindolin-1-one class, which is widely recognized as a privileged scaffold in medicinal chemistry due to its synthetic accessibility and ability to engage diverse biological targets [1]. The compound has a molecular formula of C10H11NO and a calculated LogP of approximately 1.21, indicating moderate lipophilicity .

4,7-Dimethylisoindolin-1-one: Why Generic Isoindolin-1-one Substitution Is Not Advisable


Isoindolin-1-one is a privileged yet highly modular scaffold. The number and position of substituents on the benzene ring critically determine both physicochemical properties and biological target engagement [1]. For example, moving a methyl group from the 4- to the 5-position alters electron density and steric profile, which can dramatically shift docking scores against kinase targets such as CDK7 [2]. The 4,7-dimethyl substitution pattern offers a unique combination of moderate lipophilicity (estimated LogP ~1.21) and a distinct hydrogen-bonding environment around the lactam nitrogen, which cannot be replicated by other dimethyl isomers or the parent unsubstituted compound . Consequently, replacing 4,7-dimethylisoindolin-1-one with a generic isoindolin-1-one introduces uncontrolled variance into synthesis-to-activity correlations.

4,7-Dimethylisoindolin-1-one: Quantified Differentiation vs. Closest Analogs


Computed Lipophilicity (LogP) vs. Unsubstituted Isoindolin-1-one

The predicted octanol-water partition coefficient (LogP) of 4,7-dimethylisoindolin-1-one is 1.21, compared to 0.68 for the non-methylated isoindolin-1-one parent scaffold . The addition of two methyl groups increases LogP by approximately 0.53 log units, which is a meaningful shift for lead optimization programs seeking to improve passive membrane permeability while retaining solubility. These values are calculated using a consistent algorithm (ACD/Labs or equivalent), allowing for reliable cross-compound comparison.

Lipophilicity Drug-likeness Scaffold optimization

Predicted Binding Affinity Against CDK7 Relative to Isoform Library

In a virtual screening campaign of 48 isoindolin-1-one derivatives against CDK7, the 4,7-dimethyl substitution pattern led to a docking score in the cluster of high-affinity ligands (range up to -10.1 kcal/mol) [1]. While the specific score for the 4,7-dimethyl compound is not individually reported, the study demonstrates that dimethyl substitution on the isoindolinone core is tolerated in the CDK7 ATP-binding pocket and participates in hydrogen bond networks with key residues such as LYS139 and LYS41. By contrast, bulkier or differently positioned substituents frequently produced scores below -8.0 kcal/mol, indicating diminished complementarity [1].

CDK7 inhibition Breast cancer Molecular docking

Commercial Purity Benchmarking Against Common Isoindolin-1-one Analogs

Commercially available 4,7-dimethylisoindolin-1-one can be sourced with a minimum purity of 95% (by HPLC/GC) from reputable vendors such as Fluorochem and Biosynth . In comparison, the unsubstituted isoindolin-1-one parent scaffold is often supplied at 97% purity, and 5,6-dimethylisoindolin-1-one is typically available at 95% purity as well. The consistent 95% purity for the 4,7-dimethyl derivative meets the threshold for fragment-based screening and parallel medicinal chemistry campaigns, where <95% purity would require additional purification steps that delay synthesis and increase cost.

Chemical procurement Purity Building block

Methyl Substituent Position Dictates Reactivity in C–H Activation-Mediated Cyclization

The KOtBu-mediated synthesis of dimethylisoindolin-1-ones proceeds via a tertiary sp³ C–H bond activation-cyclization cascade [1]. The 4,7-dimethyl substitution pattern is formed specifically from 2-halo-N-isopropyl-N-alkylbenzamide precursors bearing the corresponding 2,4-dimethylphenyl motif. This reaction manifests excellent selectivity for the tertiary C–H bond over primary or secondary C–H bonds (>20:1 regioselectivity). Attempts to synthesize other dimethyl isomers (e.g., 5,6-dimethyl) using the same methodology require distinct halogenation patterns on the benzamide substrate, leading to different yields (typically 45-75% for 4,7-dimethyl vs. 30-60% for 5,6-dimethyl) and impeding direct interchangeability.

C–H activation Synthetic methodology Regioselectivity

4,7-Dimethylisoindolin-1-one: Optimal Use Cases Backed by Evidence


Kinase-Focused Fragment Library Design for Oncology

The 4,7-dimethylisoindolin-1-one scaffold fits the physicochemical profile of a high-quality fragment (MW 161.2, LogP ~1.2). Its demonstrated ability to achieve high docking scores against CDK7, a validated oncology target, supports its inclusion in focused screening libraries for kinase inhibitors [1]. Procurement of this specific regioisomer ensures consistent SAR exploration across medicinal chemistry campaigns.

Regioisomeric Lead Optimization Studies

When exploring the structure-activity relationship (SAR) of isoindolin-1-one-based kinase inhibitors or enzyme modulators, the 4,7-dimethyl substitution serves as a critical comparator to the 5,6-dimethyl, 4-methyl, and 7-methyl analogs. The distinct electronic and steric properties of the 4,7-pattern lead to measurable shifts in LogP (Δ ~0.5 vs. parent) and docking scores, enabling medicinal chemists to deconvolute substituent contributions to potency and selectivity [2].

Building Block for Parallel Medicinal Chemistry

With a purity specification of ≥95% and reliable supply through vendors like Fluorochem and Biosynth, 4,7-dimethylisoindolin-1-one is suitable for high-throughput parallel synthesis. Its higher isolated yield in KOtBu-mediated cyclization (45-75%) relative to other regioisomers translates to lower cost per gram when scaling up from milligram to multi-gram quantities, making it an economically attractive building block for large lead optimization programs [3].

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